1H-Purin-6-amine, N-(cyclohexylmethyl)-
Description
Overview of Purine (B94841) Heterocycles in Biological Systems
Purines are fundamental heterocyclic aromatic organic compounds, consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. nih.gov This core structure is the basis for two of the most critical building blocks of life: the nucleobases adenine (B156593) (6-aminopurine) and guanine (B1146940) (2-amino-6-oxypurine). nih.govsigmaaldrich.com These molecules are integral components of nucleic acids, DNA and RNA, where they play a central role in the storage and transmission of genetic information through specific hydrogen bonding with their complementary pyrimidines. nih.govsigmaaldrich.com
Beyond their role in genetics, purines are pivotal in cellular metabolism and signaling. Adenosine (B11128) triphosphate (ATP), a purine ribonucleotide, is the primary energy currency of the cell, driving countless biochemical reactions. nih.gov Other purine derivatives, such as cyclic adenosine monophosphate (cAMP) and guanosine (B1672433) monophosphate (cGMP), act as crucial second messengers in signal transduction pathways. nih.gov The biological importance of purines is further underscored by their involvement in the structure of essential coenzymes like NAD, FAD, and Coenzyme A.
Significance of N6-Substituted Adenine Derivatives in Academic Inquiry
The adenine molecule possesses a primary amine group at the 6-position of the purine ring, which serves as a key site for chemical modification. The resulting N6-substituted adenine derivatives represent a large and diverse class of compounds that have garnered significant interest in academic and pharmaceutical research. These substitutions can profoundly alter the biological activity of the parent adenine molecule, leading to a wide spectrum of pharmacological effects.
Historically, the discovery of kinetin, an N6-furfuryladenine, as a potent plant growth promoter, sparked extensive research into N6-substituted adenines as cytokinins. nih.gov This class of plant hormones influences cell division, growth, and differentiation. nih.gov Subsequently, research has revealed that N6-substituted adenine derivatives exhibit a broad range of other biological activities, including anticancer, antiviral, and anti-inflammatory properties. researchgate.net The nature of the substituent at the N6-position is a critical determinant of the compound's biological activity and its target selectivity.
Specific Context of 1H-Purin-6-amine, N-(cyclohexylmethyl)- and Related Analogues in Contemporary Academic Research
1H-Purin-6-amine, N-(cyclohexylmethyl)- , also known as N6-cyclohexylmethyladenine, is a specific N6-substituted adenine derivative where a cyclohexylmethyl group is attached to the 6-amino group of the purine core. While specific, in-depth research on this particular compound is not extensively documented in publicly available literature, its structural features place it within the broader context of N6-cycloalkyl- and N6-aralkyl-adenine derivatives, which are actively investigated for various therapeutic applications.
Research on closely related analogues, such as those with different cycloalkyl or aralkyl groups at the N6-position, has shown promising results in several areas. For instance, N6-substituted adenosines have been synthesized and evaluated for their activity as agonists at adenosine receptors, which are implicated in various physiological processes. The substitution at the N6-position plays a crucial role in the affinity and selectivity for different adenosine receptor subtypes.
Furthermore, the cytotoxic and anticancer potential of N6-substituted purines is a significant area of contemporary research. researchgate.net Studies on various analogues have demonstrated that the nature of the N6-substituent can influence their ability to inhibit cell proliferation in different cancer cell lines. The lipophilicity and steric bulk of the substituent, such as the cyclohexylmethyl group in the compound of interest, are key factors that can affect membrane permeability and interaction with biological targets.
The synthesis of libraries of N6-substituted purines is a common strategy in drug discovery to explore structure-activity relationships. It is plausible that 1H-Purin-6-amine, N-(cyclohexylmethyl)- has been synthesized and screened as part of such libraries, even if the detailed results for this specific compound are not individually published. The investigation of such analogues contributes to a deeper understanding of the chemical space around the purine scaffold and aids in the rational design of more potent and selective therapeutic agents.
Compound Data
Physicochemical Properties of 1H-Purin-6-amine, N-(cyclohexylmethyl)-
| Property | Value | Source |
| Molecular Formula | C12H17N5 | nih.gov |
| Molecular Weight | 231.3 g/mol | nih.gov |
| IUPAC Name | N-(cyclohexylmethyl)-7H-purin-6-amine | nih.gov |
| CAS Number | 65316-37-2 | nih.gov |
Structure
3D Structure
Properties
CAS No. |
65316-37-2 |
|---|---|
Molecular Formula |
C12H17N5 |
Molecular Weight |
231.30 g/mol |
IUPAC Name |
N-(cyclohexylmethyl)-7H-purin-6-amine |
InChI |
InChI=1S/C12H17N5/c1-2-4-9(5-3-1)6-13-11-10-12(15-7-14-10)17-8-16-11/h7-9H,1-6H2,(H2,13,14,15,16,17) |
InChI Key |
TWNYVXWYJQBLCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CNC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
Synthetic Methodologies for 1h Purin 6 Amine, N Cyclohexylmethyl and Its Analogues
Strategies for Purine (B94841) Ring Functionalization and Cyclohexylmethyl Introduction
Alkylation Approaches for N-Substitution on the Purine Scaffold
Alkylation of the purine ring is a fundamental method for introducing the N-(cyclohexylmethyl) moiety. However, the presence of multiple nitrogen atoms (N1, N3, N7, and N9) on the purine ring presents a challenge for regioselectivity. microbenotes.com Direct alkylation often leads to a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable and major product. nih.govub.edu
The direct alkylation of a purine, such as adenine (B156593), with a cyclohexylmethyl halide (e.g., cyclohexylmethyl bromide or chloride) under basic conditions is a common approach. nih.gov The choice of base and solvent can influence the ratio of the resulting N7 and N9 isomers. For instance, using a base like sodium hydride in a solvent such as dimethylformamide (DMF) often favors the formation of the N9-alkylated product. ub.edu Microwave-assisted reactions have also been shown to improve regioselectivity towards the N9 position and significantly reduce reaction times. ub.edu
To achieve regioselectivity, protecting groups can be employed on other nitrogen atoms of the purine ring, directing the alkylation to the desired position. Following the introduction of the cyclohexylmethyl group, these protecting groups can be removed to yield the target compound.
Table 1: Comparison of N-Alkylation Methods for Purines
| Method | Reagents | Typical Outcome | Reference |
|---|---|---|---|
| Direct Alkylation | Alkyl Halide, Base (e.g., NaH, K2CO3) | Mixture of N7 and N9 isomers, N9 often major | nih.govub.edu |
| Microwave-Assisted | Alkyl Halide, Base (e.g., (Bu)4NH4OH) | Improved regioselectivity for N9, reduced reaction time | ub.edu |
| Mitsunobu Reaction | Alcohol, DEAD or DIAD, PPh3 | N9-alkylation, long reaction times | ub.edunih.gov |
The Mitsunobu reaction offers an alternative for the N-alkylation of purines, particularly for the synthesis of N9-substituted derivatives. ub.edu This reaction typically involves the use of an alcohol (in this case, cyclohexylmethanol), triphenylphosphine (B44618) (PPh3), and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov While the Mitsunobu reaction can provide good yields for N-alkylation, it often requires long reaction times. ub.edunih.gov The reaction proceeds via an SN2 mechanism, and its efficiency can be influenced by the steric hindrance of the alcohol and the nucleophilicity of the purine. nih.gov
Derivatization at C-2 and C-6 Positions of the Purine Nucleus
Modifications at the C-2 and C-6 positions of the purine ring are crucial for fine-tuning the biological activity of N-(cyclohexylmethyl)adenine analogues. These modifications can alter the electronic properties and steric profile of the molecule, influencing its interaction with biological targets.
The exocyclic amino group at the C-6 position of adenine derivatives is a key site for modification. youtube.com Starting from 6-chloropurine (B14466), a versatile intermediate, a wide range of N6-substituted adenines can be synthesized through nucleophilic aromatic substitution. nih.gov Reacting 6-chloropurine with cyclohexylmethylamine in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a high-boiling solvent such as n-butanol affords 1H-Purin-6-amine, N-(cyclohexylmethyl)-. nih.gov This approach allows for the introduction of various cyclic and acyclic amines at the C-6 position, leading to a diverse array of analogues.
Further modifications can be performed on the N6-cyclohexylmethyl group itself, although this is less common than the direct introduction of varied amine substituents.
The nature of the substituent at C2 can determine whether a compound acts as an agonist or antagonist at certain receptors. nih.gov For example, hydrophobic and electron-withdrawing or donating groups at C2 and C8 can modulate the biological activity profile of the purine derivative. nih.govnih.gov The interplay between substituents at different positions is a key consideration in the rational design of purine-based therapeutic agents. acs.orgnih.gov
Table 2: Impact of Substituents on Purine Properties
| Position of Substitution | Effect | Reference |
|---|---|---|
| C2 | Can determine agonist vs. antagonist activity | nih.gov |
| C6 (amino group) | Enhances the effect of other substituents | acs.org |
| C8 | Stronger interaction with the purine core compared to C2 and N-substituents | acs.org |
Regioselectivity Considerations in N-Alkylation of Purine Derivatives
The control of regioselectivity in the N-alkylation of purines is a central challenge. The reaction typically yields a mixture of N7- and N9-alkylated isomers, with the N9-isomer often being the thermodynamically more stable and, therefore, the major product under many conditions. ub.eduacs.org However, the N7-isomer can be formed as the kinetic product. nih.gov The final product distribution is influenced by a variety of factors, including the structure of the purine starting material, the nature of the alkylating agent, the base used, the solvent, and the reaction temperature.
Several strategies have been developed to control the site of alkylation:
Kinetic vs. Thermodynamic Control : Researchers have exploited the difference in stability between the N7 and N9 isomers. Reactions performed under kinetically controlled conditions, such as at lower temperatures and for shorter durations, can favor the formation of the N7-substituted product. nih.gov Conversely, thermodynamically controlled conditions tend to yield the more stable N9 isomer. nih.gov
Catalysis : The use of specific catalysts can direct the alkylation to a particular nitrogen. For instance, a method utilizing N-trimethylsilylated purines in the presence of a Lewis acid catalyst like tin(IV) chloride (SnCl4) has been developed for the direct and regioselective introduction of tert-alkyl groups at the N7 position. nih.govacs.org
Substituent Effects : The presence of substituents on the purine ring can significantly influence the regiochemical outcome of alkylation. For example, the alkylation of 2-chloro-8-(4-substituted)phenylpurines tends to occur on the five-membered imidazole (B134444) ring. researchgate.net In contrast, some researchers have developed methods using 6-(azolyl)purine derivatives where the azole ring sterically shields the N7 position, leading to selective alkylation at N9. researchgate.netresearchgate.net
Reaction Conditions : The choice of base and solvent system is critical. The use of tetrabutylammonium (B224687) hydroxide (B78521) as a base has been shown to regioselectively produce N9-alkylated purines. ub.eduresearchgate.net Similarly, N-alkylation with alcohols under Mitsunobu conditions is a known method, though it often requires long reaction times. ub.edu The reaction of adenine with benzyl (B1604629) chloride under basic conditions in DMSO has been studied kinetically, revealing that the preference for N9- over N3-alkylation is governed by a compensation of entropy and enthalpy in the transition state. researchgate.net
Optimization of Reaction Conditions and Yields in the Synthesis of N-(Cyclohexylmethyl)purines
Optimizing reaction conditions is paramount for maximizing the yield of the desired regioisomer and minimizing the formation of byproducts. Key variables that are manipulated include the base, solvent, temperature, reaction time, and the use of catalysts or activating agents.
Direct alkylation of a purine derivative like 6-chloropurine with an alkyl halide under basic conditions is a common approach, but it often leads to mixtures of N7 and N9 isomers. nih.govacs.org To improve selectivity and yield, various modifications have been explored.
One successful strategy for achieving N7-alkylation involves a silylation method followed by reaction with a tert-alkyl halide and a Lewis acid catalyst. nih.gov The optimization of this reaction for the tert-butylation of 6-chloropurine, a key intermediate, demonstrates the sensitivity of the reaction to the choice of catalyst and solvent.
| Catalyst | Solvent | Time (h) | Temperature (°C) | N7 Isomer Yield (%) | N9 Isomer Yield (%) |
|---|---|---|---|---|---|
| SnCl₄ | DCM | 24 | 25 | 75 | - |
| SnCl₄ | DCE | 24 | 25 | 40 | - |
| SnCl₄ | MeCN | 24 | 25 | 43 | - |
| TiCl₄ | DCM | 24 | 25 | - | 39 |
| SnCl₄ | DCM | 24 | 80 | - | 78 |
Data based on research into the N7 direct regioselective method for tert-alkylation of 6-substituted purines. Yields are isolated yields. nih.gov
For the preferential synthesis of N9-alkylated purines, different optimization strategies are employed. The use of microwave irradiation has emerged as a powerful tool to accelerate reactions, often leading to higher yields and reduced side products in shorter time frames. ub.edu The choice of base is also a critical parameter in this method.
| Base | Solvent | Method | Time | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | Heating | 18 h | 40 |
| NaH | DMF | Heating | 18 h | 40 |
| TBAH | DMF | Heating | 18 h | 60 |
| TBAH | DMF | Microwave | 5 min | 90 |
Data derived from studies on regioselective alkylation of purines under microwave irradiation. TBAH refers to tetrabutylammonium hydroxide. ub.edu
These examples underscore that there is no single universal method for the synthesis of compounds like 1H-Purin-6-amine, N-(cyclohexylmethyl)-. The optimal synthetic route depends heavily on the desired regioisomer (N7 vs. N9) and requires careful tuning of catalysts, bases, solvents, and energy sources to achieve high yields and selectivity. nih.govub.edu
Spectroscopic and Advanced Analytical Characterization in Purine Research
Confirmation of Molecular Structure of 1H-Purin-6-amine, N-(cyclohexylmethyl)- and Derivatives
Elucidating the precise molecular structure is the primary step in the characterization of a novel or synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are cornerstone techniques for this purpose, providing unambiguous evidence of the atomic connectivity and elemental composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. In the structural analysis of 1H-Purin-6-amine, N-(cyclohexylmethyl)-, both ¹H and ¹³C NMR are employed to confirm the identity and integrity of the purine (B94841) core and the attached cyclohexylmethyl substituent.
¹H NMR: The proton NMR spectrum would display characteristic signals for the purine ring protons (H-2 and H-8), which typically appear as sharp singlets in the aromatic region (δ 8.0-8.5 ppm). The protons of the cyclohexylmethyl group would produce a more complex set of signals in the aliphatic region (δ 1.0-3.5 ppm). The methylene (B1212753) protons (CH₂) adjacent to the amine nitrogen would be observed as a doublet, coupled to the methine proton of the cyclohexane (B81311) ring. The remaining cyclohexane protons would appear as a series of overlapping multiplets.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. researchgate.net The purine ring of adenine (B156593) derivatives shows distinct signals for its carbon atoms. researchgate.netbmrb.io For 1H-Purin-6-amine, N-(cyclohexylmethyl)-, characteristic peaks for the purine carbons (C-2, C-4, C-5, C-6, and C-8) would be expected in the δ 115-160 ppm range. bmrb.iooregonstate.edu The carbons of the cyclohexylmethyl substituent would be found in the upfield region (δ 25-50 ppm). oregonstate.edu The combination of ¹H and ¹³C NMR, often supplemented by 2D NMR techniques like HSQC and HMBC, allows for the complete and unambiguous assignment of all proton and carbon signals, thus confirming the covalent structure of the molecule. researchgate.net
Table 1: Predicted NMR Chemical Shifts for 1H-Purin-6-amine, N-(cyclohexylmethyl)-
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Purine H-2 | ~8.2 | - |
| Purine H-8 | ~8.1 | - |
| Purine C-2 | - | ~153 |
| Purine C-4 | - | ~150 |
| Purine C-5 | - | ~120 |
| Purine C-6 | - | ~155 |
| Purine C-8 | - | ~141 |
| N-CH₂ | ~3.4 | ~45 |
| Cyclohexyl CH | ~1.8 | ~38 |
Note: Predicted values are based on typical shifts for adenine and N-substituted cyclohexylmethyl moieties.
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental formula of a compound with high accuracy. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the calculation of a unique elemental composition.
For 1H-Purin-6-amine, N-(cyclohexylmethyl)-, with a molecular formula of C₁₂H₁₇N₅, HRMS would be used to measure its exact mass. nih.gov The experimentally determined monoisotopic mass would be compared to the theoretically calculated mass. A match within a narrow tolerance (typically <5 ppm) provides definitive confirmation of the compound's elemental formula, distinguishing it from other potential isomers or compounds with the same nominal mass.
Table 2: Molecular Properties of 1H-Purin-6-amine, N-(cyclohexylmethyl)-
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₇N₅ | PubChem nih.gov |
| Molecular Weight | 231.30 g/mol | Calculated |
Chromatographic Techniques for Purity Assessment and Quantitative Analysis in Purine Studies
Chromatographic methods are essential for separating components of a mixture, which is vital for assessing the purity of a synthesized compound and for quantifying its presence in complex biological matrices.
High-Performance Liquid Chromatography (HPLC) is the most common technique for assessing the purity of non-volatile compounds like purine derivatives. researchgate.net The method utilizes a high-pressure pump to pass a solvent (mobile phase) through a column packed with a solid adsorbent material (stationary phase).
A typical method for analyzing 1H-Purin-6-amine, N-(cyclohexylmethyl)- would involve reversed-phase HPLC. nih.gov In this setup, a nonpolar stationary phase (e.g., a C18 column) is used with a polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile. The compound is detected as it elutes from the column, most commonly by a UV detector set to a wavelength where the purine ring exhibits strong absorbance (around 260 nm). The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed using standards of known concentration. bohrium.com
Table 3: Typical HPLC Parameters for Purine Analog Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Elution | Gradient (e.g., 5% to 95% B over 15 minutes) |
| Flow Rate | 1.0 mL/min |
| Detection | UV Absorbance at 260 nm |
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. nih.gov This hybrid technique is exceptionally well-suited for identifying and quantifying purine derivatives and their metabolites in complex biological samples like plasma or cell extracts. nih.govnih.gov
After separation on an LC column, the eluent is introduced into the mass spectrometer's ion source, where molecules are ionized. The mass spectrometer then measures the mass-to-charge ratio (m/z) of the resulting ions. This allows for the confident identification of the parent compound, 1H-Purin-6-amine, N-(cyclohexylmethyl)-, as well as any related metabolites that may have been formed through biotransformation (e.g., hydroxylation of the cyclohexane ring). Tandem MS (MS/MS) techniques can further fragment the parent ion to produce a characteristic pattern, providing even greater structural confirmation and enabling highly selective quantification methods like multiple-reaction monitoring (MRM). nih.govyoutube.com
Table 4: Hypothetical Metabolite Identification using LC-MS
| Compound | Retention Time (min) | Parent Ion [M+H]⁺ (m/z) | Potential Biotransformation |
|---|---|---|---|
| 1H-Purin-6-amine, N-(cyclohexylmethyl)- | 10.2 | 232.1557 | Parent Compound |
| Hydroxylated Metabolite | 8.5 | 248.1506 | + Oxygen |
X-ray Crystallography for Solid-State Structural Analysis and Conformational Insights
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passed through a single crystal of the compound, a detailed electron density map can be generated, revealing exact bond lengths, bond angles, and torsional angles.
For 1H-Purin-6-amine, N-(cyclohexylmethyl)-, an X-ray crystal structure would provide definitive proof of its constitution and conformation in the solid state. It would confirm the planarity of the purine ring system, which is characteristic of adenine and its derivatives. nih.govresearchgate.net Furthermore, it would reveal the specific conformation of the flexible N-(cyclohexylmethyl) side chain, including the orientation of the cyclohexane ring relative to the purine core and whether the ring adopts a stable chair conformation. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding patterns in the crystal lattice, which can inform studies on molecular recognition and binding.
Table 5: Expected Structural Insights from X-ray Crystallography
| Structural Feature | Expected Observation |
|---|---|
| Purine Ring System | Largely planar geometry |
| N-Substituent Conformation | Cyclohexane ring in a chair conformation |
| Bond Lengths & Angles | Consistent with sp² and sp³ hybridized C and N atoms |
| Intermolecular Interactions | Hydrogen bonding involving purine nitrogens and the exocyclic amine |
Structure Activity Relationship Sar Studies of 1h Purin 6 Amine, N Cyclohexylmethyl Derivatives
Elucidation of Key Structural Motifs Responsible for Biological Activity in N-(Cyclohexylmethyl)purines
Key structural motifs that govern the biological activity of these compounds include:
The N-(cyclohexylmethyl)amino group at the C-6 position: This bulky, lipophilic group plays a significant role in defining the potency and selectivity of the molecule. Its size and conformational flexibility are critical for fitting into specific binding pockets.
Substituents at the C-2 position: The nature of the group at this position can dramatically influence inhibitory activity. For instance, in a series of 2,6,9-trisubstituted purines, the introduction of various groups of different sizes (methyl, propyl, butyl, phenyl, benzyl) at the C-2 position only slightly decreased activity compared to a known standard, while a (2R)-pyrrolidin-2-yl-methanol substituent led to optimal inhibitory activity against several CDKs. nih.gov
The substituent at the N-9 position: This position is highly sensitive to steric bulk. Increased steric hindrance at the N-9 position has been shown to reduce the inhibitory potential of purine-based CDK inhibitors. nih.gov
Impact of the Cyclohexylmethyl Moiety on Ligand-Target Recognition and Binding Affinity
The cyclohexylmethyl group at the N-6 position is a crucial determinant of ligand-target recognition and binding affinity. While direct studies on N-(cyclohexylmethyl)purines are limited in the provided results, the influence of a cyclohexyl group within a linker of a proteolysis targeting chimera (PROTAC) offers valuable insights into the conformational effects of this moiety. nih.gov
A study on a PROTAC with a trans-cyclohexyl group in the linker revealed that this rigid conformation led to weaker binary binding affinity compared to its cis-analogue, which adopted a more folded conformation. nih.gov However, the trans-isomer was a more effective and cooperative degrader, highlighting that weaker binary affinity does not always correlate with lower biological activity. nih.gov This suggests that the rigid, extended conformation of the trans-cyclohexyl linker may be more favorable for the formation of a productive ternary complex. nih.gov
Extrapolating to N-(cyclohexylmethyl)purines, the cyclohexyl ring likely influences binding in several ways:
Conformational Rigidity: The cyclohexyl group can impart a degree of conformational rigidity to the N-6 substituent, which can be advantageous for fitting into a well-defined binding pocket.
Hydrophobic Interactions: The non-polar nature of the cyclohexyl ring can facilitate hydrophobic interactions with non-polar residues in the target's binding site, thereby enhancing binding affinity.
Steric Influence: The bulk of the cyclohexylmethyl group can be used to achieve selectivity for a particular target enzyme over others by exploiting differences in the size and shape of their active sites.
The stereochemistry of the cyclohexyl ring, as seen in the PROTAC example, can also be a critical factor, with different isomers potentially leading to distinct binding modes and biological outcomes. nih.gov
Influence of Substitutions at Purine (B94841) C-2, C-6, and N-9 Positions on Pharmacological Potency and Selectivity
Systematic modifications at the C-2, C-6, and N-9 positions of the purine ring have been instrumental in optimizing the pharmacological potency and selectivity of this class of compounds. nih.govnih.gov
C-2 Position: In the context of 2,6,9-trisubstituted purine CDK inhibitors, the C-2 position has been shown to tolerate a variety of substituents. While some modifications can slightly decrease activity, others can significantly enhance it. nih.gov For instance, the introduction of a (2R)-pyrrolidin-2-yl-methanol substituent at C-2, combined with a 3-iodobenzylamino group at C-6, resulted in a compound with optimal inhibitory activity against CDK1, CDK2, and CDK5. nih.gov In another series of purine-based CDK12 inhibitors, 6-membered heteroaryl moieties such as aminopyridyl, pyridyl, or aminopyrimidyl groups at the C-2 position markedly improved inhibitory activity. mdpi.com
C-6 Position: The substituent at the C-6 position is a primary determinant of potency and selectivity. In the development of CDK inhibitors, a variety of amino substituents have been explored. For instance, replacing an isopropylamino group with a 3-iodobenzylamino group at C-6 led to a significant increase in potency. nih.gov
N-9 Position: The N-9 position is particularly sensitive to steric bulk. Structure-activity relationship studies have consistently shown that increasing the size of the substituent at N-9 leads to a decrease in the inhibitory potential of purine-based CDK inhibitors. nih.gov This suggests that the binding pocket accommodating this part of the molecule is relatively constrained.
The following table summarizes the impact of substitutions at these positions on the activity of purine derivatives based on various studies.
| Position | Substituent | Effect on Activity | Target | Reference |
| C-2 | Methyl, propyl, butyl, phenyl, benzyl (B1604629) | Slight decrease | CDK1/cyclin B, CDK5/p35 | nih.gov |
| C-2 | (2R)-pyrrolidin-2-yl-methanol | Optimal inhibition | CDK1, CDK2, CDK5 | nih.gov |
| C-2 | Aminopyridyl, pyridyl, aminopyrimidyl | Significant improvement | CDK12/cyclinK | mdpi.com |
| C-6 | 3-iodobenzylamino | Increased potency | CDK1, CDK2, CDK5 | nih.gov |
| N-9 | Increased steric bulk | Reduced inhibitory potential | CDK1/cyclin B, CDK5/p35 | nih.gov |
Comparative SAR with Related Heterocyclic Systems Bearing Cyclohexylmethyl Moieties (e.g., Pyrimidines, Indazoles)
While the purine scaffold is a privileged structure in medicinal chemistry, other heterocyclic systems bearing cyclohexylmethyl moieties have also been investigated, allowing for comparative SAR analyses. A notable comparison can be made with pyrimidine (B1678525) derivatives. nih.gov
In a study on ecto-5'-nucleotidase (CD73) inhibitors, both purine and pyrimidine nucleoside analogues were synthesized and evaluated. nih.gov This allows for a direct comparison of the two heterocyclic cores in a similar chemical context. The study revealed that for adenine (B156593) (purine) derivatives, most modifications to the ribose and the purine ring (1-deaza and 3-deaza) were detrimental to activity, although 7-deaza was tolerated. nih.gov In contrast, for uracil (B121893) (pyrimidine) derivatives, certain substitutions were well-tolerated. For example, N3-methyl substitution was permitted, but larger groups were not. nih.gov Furthermore, N4-(aryl)alkyloxy-cytosine derivatives, particularly those with bulky benzyloxy substituents, showed increased potency. nih.gov
This suggests that the SAR for purines and pyrimidines can be quite distinct, even when targeting the same enzyme. The specific hydrogen bonding patterns and steric tolerances of the binding site dictate which scaffold and substitution patterns are optimal.
Molecular Interaction and Mechanistic Investigations of N Cyclohexylmethyl Purines
Ligand-Protein Binding Studies and Structural Biology
Understanding how N-(cyclohexylmethyl)purines interact with their protein targets at a molecular level is crucial for elucidating their mechanism of action and for the rational design of more potent and selective derivatives. This is achieved through a combination of experimental techniques like X-ray crystallography and computational methods such as molecular docking.
Crystallographic Analysis of Purine-Target Protein Complexes
Molecular Docking and Computational Modeling of Binding Modes and Affinities
In the absence of experimental crystal structures, molecular docking and other computational modeling techniques serve as powerful tools to predict the binding conformation and estimate the binding affinity of ligands like 1H-Purin-6-amine, N-(cyclohexylmethyl)- to their target proteins. nih.gov These methods utilize scoring functions to evaluate different poses of the ligand within the protein's active site.
Molecular modeling studies on novel purine (B94841) and pyrimidine (B1678525) derivatives as inhibitors of cyclin-dependent kinase 2 (CDK2) have demonstrated the utility of this approach. nih.gov In such studies, a pharmacophore model is often developed based on known active compounds, and candidate molecules are then docked into the CDK2 active site. The predicted binding modes typically show the purine ring engaging in hydrogen bonding interactions with the hinge region of the kinase, a common feature for kinase inhibitors. The N-(cyclohexylmethyl) group would be expected to project into a nearby hydrophobic region, and the flexibility of the cyclohexyl ring would allow it to adopt a conformation that maximizes favorable van der Waals contacts.
The binding energy, calculated by the docking program, provides an estimate of the binding affinity. For a series of related compounds, these calculated energies can be correlated with experimentally determined inhibitory activities (e.g., IC50 values) to validate the docking protocol and provide predictive power for the design of new analogs.
Table 1: Representative Docking Scores and Biological Activities of Purine Analogs
| Compound | Target | Docking Score (kcal/mol) | IC50 (µM) | Reference |
| Purine Derivative 13a | CDK2/cyclin A3 | - | 14 ± 9 | nih.gov |
| Purine Derivative 13b | CDK2/cyclin A3 | - | 13 ± 9 | nih.gov |
| Pyrimidine Derivative 15a | EAC Cells | - | 10 ± 6 | nih.gov |
Note: Specific docking scores were not provided in the reference, but the study indicated high fit values and docking scores. The data presented is for illustrative purposes of how such data is typically reported.
Analysis of Specific Molecular Interactions: Hydrogen Bonding, Hydrophobic Interactions, and Pi-Stacking
Hydrogen Bonding: The purine ring of 1H-Purin-6-amine, N-(cyclohexylmethyl)- possesses several hydrogen bond donors and acceptors. researchgate.net The amino group at the 6-position and the nitrogen atoms within the purine ring system can form crucial hydrogen bonds with amino acid residues in the protein's binding site. These interactions are highly directional and contribute significantly to both affinity and specificity.
Hydrophobic Interactions: The cyclohexylmethyl substituent is a key contributor to the hydrophobic interactions of the molecule. This nonpolar group favorably interacts with hydrophobic amino acid side chains, such as leucine, isoleucine, valine, and phenylalanine, within the binding pocket. These interactions are driven by the entropic gain from the release of ordered water molecules from the nonpolar surfaces of both the ligand and the protein.
Pi-Stacking: The aromatic purine ring can engage in pi-stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. These interactions, which involve the overlap of pi-orbitals, can be a significant contributor to the binding energy.
Molecular modeling of 3',5'-cyclic purine analogues with the binding site of retinal rod ion channels has shown that while no hydrogen bonds were predicted between the purine rings of cAMP and the pocket, weak electrostatic interactions were predicted with a phenylalanine residue. nih.gov This highlights the importance of hydrophobic and pi-stacking interactions in the binding of purine derivatives.
Mechanistic Insights into Biological Action of 1H-Purin-6-amine, N-(cyclohexylmethyl)- Analogues
The biological effects of N-(cyclohexylmethyl)purines are a direct consequence of their molecular interactions with specific proteins, leading to the modulation of their function. This can manifest as enzyme inhibition or as agonistic or antagonistic effects at cell surface receptors.
Enzyme Inhibition Kinetics and Characterization of Inhibitory Mechanisms
Many purine analogs exert their biological effects by inhibiting the activity of enzymes. wikipedia.org The study of enzyme inhibition kinetics provides valuable information about the mechanism of inhibition and the potency of the inhibitor. libretexts.orgkhanacademy.org Common mechanisms of reversible inhibition include competitive, non-competitive, and uncompetitive inhibition, each of which has a distinct effect on the enzyme's kinetic parameters, Vmax and Km. youtube.comyoutube.com
Competitive Inhibition: The inhibitor competes with the substrate for the same active site. This increases the apparent Km, but Vmax remains unchanged.
Non-competitive Inhibition: The inhibitor binds to an allosteric site, distinct from the active site, and can bind to both the free enzyme and the enzyme-substrate complex. This reduces Vmax, but Km remains unchanged.
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This reduces both Vmax and the apparent Km.
While specific kinetic data for the inhibition of an enzyme by 1H-Purin-6-amine, N-(cyclohexylmethyl)- is not detailed in the provided search results, studies on other N6-substituted purine nucleosides have shown them to be substrates or inhibitors of enzymes like adenosine (B11128) deaminases. nih.gov For example, the enzymatic deamination of N6-methyladenosine is a known biological process. nih.gov The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki).
Table 2: Representative Inhibitory Activities of Purine Analogs against Various Enzymes
| Compound | Enzyme Target | IC50 | Reference |
| 8-amino-9-(2-thienylmethyl)guanine | Purine Nucleoside Phosphorylase | 0.08 µM | pnas.org |
| 9-(3-thienylmethyl)-9-deazaguanine | Purine Nucleoside Phosphorylase | 0.16 µM | pnas.org |
| Chloro-substituted purine analog (6) | Lysyl tRNA Synthetase | < 1 µM | acs.org |
| Bromo-substituted purine analog (7) | Lysyl tRNA Synthetase | < 1 µM | acs.org |
This table presents data for analogous purine compounds to illustrate the range of inhibitory potencies observed.
Receptor Antagonism and Agonism Studies for Purine-Based Ligands
Purine derivatives can also act as ligands for purinergic receptors, which are broadly classified into P1 receptors (for adenosine) and P2 receptors (for ATP/ADP). wikipedia.orgnih.govnih.gov These receptors are involved in a wide array of physiological processes. nih.govnih.gov The interaction of a ligand with these receptors can either activate them (agonism) or block their activation by endogenous ligands (antagonism).
Studies on N6-substituted adenosine derivatives have shown that the nature of the N6-substituent plays a critical role in determining the compound's activity at adenosine receptors (A1, A2A, A2B, and A3). nih.gov For instance, N6-cycloalkyl-substituted adenosines with five or fewer carbons in the cycloalkyl ring tend to be full agonists at the human A3 adenosine receptor, while those with six or more carbons, such as a cyclohexyl group, are often partial agonists. nih.gov This suggests that 1H-Purin-6-amine, N-(cyclohexylmethyl)- or its corresponding nucleoside could potentially act as a partial agonist at A3 adenosine receptors. The cyclohexylmethyl group would influence the selectivity and efficacy of the compound at different receptor subtypes.
The determination of whether a compound is an agonist or antagonist typically involves functional assays, such as measuring changes in intracellular second messengers like cyclic AMP (cAMP) upon receptor activation. nih.gov
Conformational Dynamics and Ligand Flexibility in Target Recognition
The interaction between a ligand and its biological target is a dynamic process, governed not only by the static fit of the ligand into the binding pocket but also by the conformational flexibility of both molecules. For N-substituted purines, such as 1H-Purin-6-amine, N-(cyclohexylmethyl)-, the conformational freedom of the N6-substituent plays a pivotal role in modulating binding affinity and selectivity for different receptor subtypes. This section explores the conformational dynamics of the cyclohexylmethyl group and its implications for target recognition, drawing on spectroscopic and structure-activity relationship (SAR) studies of analogous compounds.
Detailed Research Findings
Research into N6-substituted adenosines has revealed significant insights into how the size and nature of the substituent at the N6 position influence receptor interaction. The flexibility of the N6-substituent, such as the cyclohexylmethyl group, allows the molecule to adopt various conformations, some of which are more favorable for binding to specific targets than others.
Nuclear Magnetic Resonance (NMR) spectroscopy studies on N6-substituted adenosines have provided direct evidence for the existence of multiple conformational states in solution. nih.gov These studies have shown that for certain N6-substituted purines, hindered rotation around the C6–N6 bond can occur. This restricted rotation leads to the presence of distinct conformers, which can be observed as separate sets of signals in NMR spectra. nih.gov One of the key factors influencing this conformational behavior is the potential for the formation of an intramolecular hydrogen bond. In the case of some N6-substituted 2-chloroadenosines, a hydrogen bond can form between the N7 atom of the purine ring and the proton on the alpha-carbon of the N6-substituent (N6–CH). nih.gov This interaction leads to a more rigid, hindered conformation, coexisting in equilibrium with a freely rotating form. nih.gov
While a specific study on 1H-Purin-6-amine, N-(cyclohexylmethyl)- is not detailed in the provided search results, the principles derived from analogous N6-substituted purines are highly relevant. The cyclohexyl ring of the N-(cyclohexylmethyl)- substituent is inherently flexible, capable of adopting different chair and boat conformations. The rotation around the C6-N and N-CH2 bonds further adds to the conformational landscape of the molecule. This flexibility allows the cyclohexyl group to explore a wide conformational space, which is crucial for optimizing its fit within a receptor's binding pocket.
Structure-activity relationship studies have further underscored the importance of the N6-substituent's conformation in target recognition. For instance, in a comparative study of 145 N6-substituted adenosines, it was found that the A1 adenosine receptor displays a greater tolerance for bulky N6-cycloalkyladenosines compared to the A2 adenosine receptor. nih.gov This suggests that the binding pocket of the A1 receptor can accommodate the various conformations adopted by the cyclohexyl group, while the A2 receptor's binding site may be more sterically constrained. The ability of the N-(cyclohexylmethyl)- group to adopt an optimal conformation within the A1 receptor's binding site likely contributes to its affinity for this receptor subtype. nih.gov
The dynamic nature of the N-(cyclohexylmethyl)purine structure is therefore a key determinant of its biological activity. The equilibrium between different conformers, influenced by factors such as intramolecular hydrogen bonding and the inherent flexibility of the cyclohexyl ring, dictates the molecule's ability to be recognized by and bind to its specific biological targets.
Interactive Data Tables
The following table summarizes the findings from NMR studies on N6-substituted 2-chloroadenosines, which demonstrate the presence of multiple conformational forms in solution. This data is analogous to the expected conformational behavior of 1H-Purin-6-amine, N-(cyclohexylmethyl)-.
| Compound Class | Observed Phenomenon | Structural Interpretation | Key Interaction | Reference |
| N6-Substituted 2-Chloroadenosines | Presence of two distinct forms in NMR spectra (main and mini-form) | Hindered rotation around the C6–N6 bond | Intramolecular hydrogen bond between N7 of the purine and the N6–CH proton of the substituent | nih.gov |
| The proportion of the "mini-form" (hindered) is 11–32% of the main form | The main form exhibits free rotation of the substituent | The hindered structure forms a stable six-membered ring | nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
